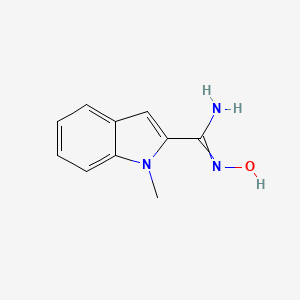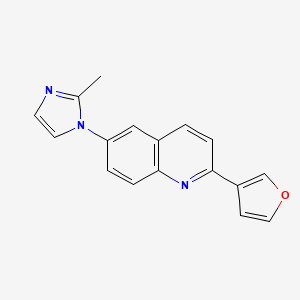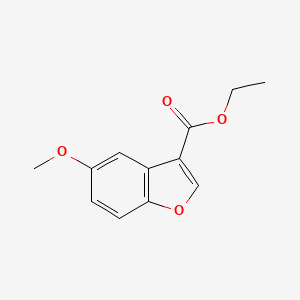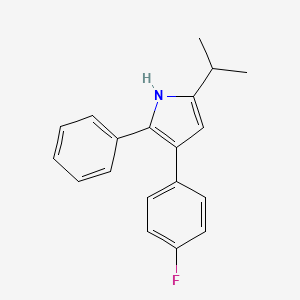![molecular formula C11H8BNO4 B13870051 [5-(1,3-Benzoxazol-2-yl)furan-3-yl]boronic acid](/img/structure/B13870051.png)
[5-(1,3-Benzoxazol-2-yl)furan-3-yl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(1,3-Benzoxazol-2-yl)furan-3-yl]boronic acid is a boronic acid derivative that features a benzoxazole ring fused to a furan ring, with a boronic acid functional group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1,3-Benzoxazol-2-yl)furan-3-yl]boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed by coupling a halogenated benzoxazole derivative with a furan boronic acid under the influence of a palladium catalyst and a base, such as potassium carbonate, in an appropriate solvent like toluene or ethanol . The reaction conditions often include heating the mixture to reflux temperatures to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
[5-(1,3-Benzoxazol-2-yl)furan-3-yl]boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like toluene, ethanol, or dimethylformamide. Reaction conditions often involve heating to reflux temperatures or using microwave irradiation to accelerate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce various carbon-carbon bonded derivatives .
Wissenschaftliche Forschungsanwendungen
[5-(1,3-Benzoxazol-2-yl)furan-3-yl]boronic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of [5-(1,3-Benzoxazol-2-yl)furan-3-yl]boronic acid involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The boronic acid group can form reversible covalent bonds with nucleophilic residues in the enzyme’s active site, leading to inhibition of enzyme function . Additionally, the compound can interact with cellular pathways involved in signal transduction, leading to modulation of cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran core structure and have similar biological activities, such as antimicrobial and anticancer properties.
Benzothiazole derivatives: These compounds have a benzothiazole ring instead of a benzoxazole ring and are known for their anti-tubercular and antimicrobial activities.
Trifluorotoluene: This compound has similar solvating properties and is used in organic synthesis.
Uniqueness
[5-(1,3-Benzoxazol-2-yl)furan-3-yl]boronic acid is unique due to its combination of a benzoxazole ring, a furan ring, and a boronic acid functional group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis and drug discovery .
Eigenschaften
Molekularformel |
C11H8BNO4 |
|---|---|
Molekulargewicht |
229.00 g/mol |
IUPAC-Name |
[5-(1,3-benzoxazol-2-yl)furan-3-yl]boronic acid |
InChI |
InChI=1S/C11H8BNO4/c14-12(15)7-5-10(16-6-7)11-13-8-3-1-2-4-9(8)17-11/h1-6,14-15H |
InChI-Schlüssel |
MRIWGWHKDIKIPT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=COC(=C1)C2=NC3=CC=CC=C3O2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 1,4-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13869977.png)
![N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide](/img/structure/B13869979.png)



![Methyl 3-methoxy-5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate](/img/structure/B13869998.png)
![[2-(3,4-dihydro-2H-pyran-6-yl)phenyl]methanol](/img/structure/B13870004.png)
![2-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B13870007.png)

![4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13870034.png)


